N-(2-chlorobenzyl)-2-(4-chloro-3-methylphenoxy)-N-(pyridin-2-yl)propanamide
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Overview
Description
N-(2-chlorobenzyl)-2-(4-chloro-3-methylphenoxy)-N-(pyridin-2-yl)propanamide is an organic compound that belongs to the class of amides. It features a complex structure with multiple aromatic rings and functional groups, making it a compound of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorobenzyl)-2-(4-chloro-3-methylphenoxy)-N-(pyridin-2-yl)propanamide typically involves multiple steps:
Formation of the Amide Bond: This can be achieved through the reaction of an amine with a carboxylic acid derivative (such as an acid chloride or ester) under appropriate conditions.
Substitution Reactions: Halogenated aromatic compounds can undergo nucleophilic substitution reactions to introduce various functional groups.
Coupling Reactions: Palladium-catalyzed coupling reactions, such as Suzuki or Heck reactions, can be used to form carbon-carbon bonds between aromatic rings.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group or aromatic rings.
Reduction: Reduction reactions could target the amide group or other functional groups.
Substitution: Aromatic substitution reactions can modify the chlorinated benzene rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, copper catalysts for coupling reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols.
Scientific Research Applications
N-(2-chlorobenzyl)-2-(4-chloro-3-methylphenoxy)-N-(pyridin-2-yl)propanamide could have applications in various fields:
Chemistry: As a building block for more complex molecules or as a reagent in organic synthesis.
Biology: Potential use in studying enzyme interactions or as a ligand in binding studies.
Medicine: Possible applications in drug development, particularly if it exhibits biological activity.
Industry: Use in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context in which the compound is used. It might interact with molecular targets such as enzymes, receptors, or nucleic acids, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(2-chlorobenzyl)-2-(4-chlorophenoxy)-N-(pyridin-2-yl)propanamide
- N-(2-chlorobenzyl)-2-(3-methylphenoxy)-N-(pyridin-2-yl)propanamide
Uniqueness
The unique combination of functional groups and aromatic rings in N-(2-chlorobenzyl)-2-(4-chloro-3-methylphenoxy)-N-(pyridin-2-yl)propanamide may confer specific properties, such as enhanced binding affinity or selectivity for certain targets, compared to similar compounds.
Properties
Molecular Formula |
C22H20Cl2N2O2 |
---|---|
Molecular Weight |
415.3 g/mol |
IUPAC Name |
2-(4-chloro-3-methylphenoxy)-N-[(2-chlorophenyl)methyl]-N-pyridin-2-ylpropanamide |
InChI |
InChI=1S/C22H20Cl2N2O2/c1-15-13-18(10-11-19(15)23)28-16(2)22(27)26(21-9-5-6-12-25-21)14-17-7-3-4-8-20(17)24/h3-13,16H,14H2,1-2H3 |
InChI Key |
XEONKDTYBWESTM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OC(C)C(=O)N(CC2=CC=CC=C2Cl)C3=CC=CC=N3)Cl |
Origin of Product |
United States |
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